Tezosentan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tezosentan-d4 is a deuterated form of tezosentan, a non-selective endothelin receptor antagonist. Tezosentan was initially developed as a vasodilator for the treatment of acute heart failure. It acts by blocking endothelin receptors, which are involved in the constriction of blood vessels .
Preparation Methods
The synthesis of tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for tezosentan, with additional steps to introduce deuterium. These methods involve large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Tezosentan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tezosentan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways involving endothelin receptors.
Medicine: Explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and cancer
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mechanism of Action
Tezosentan-d4 exerts its effects by blocking endothelin receptors (ET_A and ET_B). Endothelin receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the vasoconstrictive effects of endothelin-1, leading to vasodilation and improved blood flow .
The molecular targets of this compound include endothelin receptors on vascular smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of endothelin-1 binding and subsequent signaling cascades that lead to vasoconstriction .
Comparison with Similar Compounds
Tezosentan-d4 is similar to other endothelin receptor antagonists such as bosentan, clazosentan, and ambrisentan. it is unique in its deuterated form, which can provide advantages in terms of metabolic stability and pharmacokinetics .
Bosentan: Another dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Clazosentan: Primarily investigated for its potential to reduce cerebral vasospasm following subarachnoid hemorrhage.
Ambrisentan: A selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension
This compound’s uniqueness lies in its deuterated structure, which can lead to differences in metabolic pathways and potentially improved therapeutic profiles .
Properties
Molecular Formula |
C27H27N9O6S |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenoxy)-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2 |
InChI Key |
TUYWTLTWNJOZNY-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C(C)C)C4=CC(=NC=C4)C5=NNN=N5)O |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.